Di(pyridin-4-yl)methanone

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

For researchers requiring non-linear, helical, or photoresponsive coordination architectures. This 4,4'-DPK ligand's ~120° kinked geometry enables meso-helical chains and (4,4) nets unattainable with linear linkers. Its carbonyl group facilitates Light Absorbing Transient (LAT) formation for photomagnetic materials. Select ≥95% purity for reproducible MOF synthesis and device fabrication.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 6918-15-6
Cat. No. B1279966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(pyridin-4-yl)methanone
CAS6918-15-6
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)C2=CC=NC=C2
InChIInChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H
InChIKeyCLAOXGJAXHTMPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(pyridin-4-yl)methanone (CAS 6918-15-6) Product Overview: A Bent Linker for Controlled Architectures and Photophysics


Di(pyridin-4-yl)methanone (CAS 6918-15-6), also known as 4,4'-dipyridyl ketone, is a heterocyclic ketone comprising two 4-pyridyl rings connected by a central carbonyl group . This structure endows it with a kinked geometry and a chiral axis in the solid state, making it a versatile ligand in coordination chemistry and a valuable building block in organic synthesis [1]. Its primary utility stems from its ability to act as a bridging ligand, forming diverse metal-organic frameworks and coordination polymers with tailored properties [1].

Why Generic Substitution Fails: Distinguishing Di(pyridin-4-yl)methanone (CAS 6918-15-6) from Linear Linkers and Reduced Analogs


In the procurement of dipyridyl-based linkers, Di(pyridin-4-yl)methanone (4,4'-DPK) is often mistakenly considered interchangeable with its linear counterparts (e.g., 4,4'-bipyridine) or its reduced analog (4,4'-dipyridylmethane). This is a critical error. The central carbonyl group introduces a kink (~120° angle) that fundamentally alters its coordination geometry compared to linear spacers [1], enabling the formation of unique helical and meso-helical architectures unattainable with straight linkers [2]. Furthermore, the carbonyl is not merely a geometric feature; it actively participates in photochemistry and photophysics through its n,π* excited states, resulting in distinct photophysical behavior and photoreactivity (e.g., LAT formation) that are entirely absent in its reduced methylene-bridged analog [3]. The following quantitative evidence clarifies these performance differences, guiding selection based on structural and functional outcomes.

Quantitative Differentiation Guide for Di(pyridin-4-yl)methanone (CAS 6918-15-6)


Geometric Differentiation: Kinked vs. Linear Coordination Geometry

Di(pyridin-4-yl)methanone (4,4'-DPK) acts as a bent bridging ligand with a C-C(O)-C angle of ~120°, inducing chiral axes and helical structures in its metal complexes [1]. In stark contrast, 4,4'-bipyridine (4,4'-bpy) functions as a linear, rigid-rod spacer. This geometric difference dictates the resulting coordination network topology. [1]

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Photophysical Differentiation: Triplet State Lifetime and Photoreactivity

The photophysical behavior of Di(pyridin-4-yl)methanone (4,4'-DPK) is distinct from other isomers, and this difference is quantifiable. Upon excitation, 4,4'-DPK forms a specific quinoid intermediate, a Light Absorbing Transient (LAT), which absorbs light up to 500 nm [1]. This photoreduction pathway is not observed for the reduced analog, 4,4'-dipyridylmethane, which lacks the carbonyl group entirely, or for the 2-substituted isomers, which undergo photocyclization instead [2].

Photochemistry Photophysics Time-Resolved Spectroscopy

Thermal Stability Advantage in Organic Electronics

In the development of hole-transporting materials (HTMs) for perovskite solar cells, the choice of core unit significantly impacts film quality and device stability. Comparative studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that incorporating a central dipyridyl ketone unit (as in PT-DC) provides superior thermal stability compared to a benzophenone-cored analog (BP-DC) .

Organic Electronics Hole-Transporting Materials Perovskite Solar Cells

Key Application Scenarios for Di(pyridin-4-yl)methanone (CAS 6918-15-6) Based on Quantified Advantages


Design of Helical and Chiral Coordination Polymers

When designing metal-organic frameworks (MOFs) or coordination polymers where non-linear, helical, or chiral architectures are the target, Di(pyridin-4-yl)methanone is the preferred bridging ligand over linear 4,4'-bipyridine. Its kinked geometry (~120°) is a prerequisite for generating meso-helical chains and (4,4) nets, as quantitatively demonstrated by the structural characterization of its Ag(I) complexes [1]. Linear linkers cannot replicate these topologies.

Synthesis of Photoresponsive Ligands and Materials

As a precursor for photoresponsive ligands such as diazodi(4-pyridyl)methane, Di(pyridin-4-yl)methanone's unique ability to form Light Absorbing Transients (LATs) upon photoreduction is crucial [1]. This property enables its use in the creation of metal-carbene hetero-spin systems and other photomagnetic materials, a function that is absent in non-carbonyl analogs like 4,4'-dipyridylmethane [2].

Thermally Stable Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

In the development of stable organic electronics, using Di(pyridin-4-yl)methanone as a core unit for hole-transporting materials provides a quantifiable advantage in thermal stability and film quality over benzophenone-based alternatives [1]. This directly translates to the fabrication of more durable and efficient perovskite solar cells, a key consideration for industrial device manufacturing [1].

Construction of Anion-Responsive Supramolecular Architectures

The synthesis of a library of nine crystallographically characterized Ag(I) complexes with 4,4'-DPK demonstrates its exquisite sensitivity to counteranion and solvent effects [1]. The resulting architectures range from 1D meso-helical chains to 2D (4,4) nets, making it a powerful tool for researchers investigating anion-templated self-assembly or seeking to create stimuli-responsive materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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